molecular formula C17H14F2N4O2 B13369695 1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13369695
M. Wt: 344.31 g/mol
InChI Key: YSDIHAUGPNMVSN-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)aniline and 3-methylaniline.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials and suitable reagents.

    Carboxamide Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

    1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but differs in the position and type of substituents on the triazole ring.

    1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide: Another similar compound with variations in the substituents, leading to different chemical and biological properties.

Properties

Molecular Formula

C17H14F2N4O2

Molecular Weight

344.31 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H14F2N4O2/c1-11-3-2-4-12(9-11)21-16(24)15-20-10-23(22-15)13-5-7-14(8-6-13)25-17(18)19/h2-10,17H,1H3,(H,21,24)

InChI Key

YSDIHAUGPNMVSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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